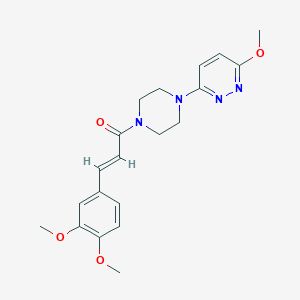
(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, with a CAS number of 946283-34-7, is a synthetic compound notable for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O4, with a molecular weight of 384.4 g/mol. The structure features a conjugated system that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 946283-34-7 |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially influencing various signaling pathways. The presence of methoxy groups may enhance binding affinity and specificity due to their electron-donating properties.
Antiproliferative Effects
Recent studies have indicated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, research has shown that derivatives of similar compounds can inhibit cell growth by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Activity
Another area of interest is the neuroprotective potential of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results demonstrate efficacy against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Cancer Cell Line Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound significantly reduced markers of oxidative stress in brain tissues following induced neurotoxicity (p < 0.01). Behavioral assessments indicated improved cognitive function post-treatment.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-26-16-6-4-15(14-17(16)27-2)5-9-20(25)24-12-10-23(11-13-24)18-7-8-19(28-3)22-21-18/h4-9,14H,10-13H2,1-3H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVNBZBSQAOFC-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













